3-Aminobenzoyl chloride

Catalog No.
S12759645
CAS No.
21563-72-4
M.F
C7H6ClNO
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzoyl chloride

CAS Number

21563-72-4

Product Name

3-Aminobenzoyl chloride

IUPAC Name

3-aminobenzoyl chloride

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C7H6ClNO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H,9H2

InChI Key

RMDIYHSHNBKVJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)Cl

3-Aminobenzoyl chloride is an organic compound with the molecular formula C7_7H6_6ClNO. It is classified as an acyl chloride and is a derivative of benzoyl chloride, distinguished by the presence of an amino group at the meta position of the benzene ring. This structural modification imparts unique reactivity and makes it valuable in various chemical syntheses and industrial applications. The compound appears as a white to light yellow solid and is known for its reactivity, particularly in nucleophilic substitution reactions .

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
  • Electrophilic Aromatic Substitution: The amino group enhances the reactivity of the benzene ring, facilitating electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
  • Condensation Reactions: It can react with compounds containing active hydrogen atoms (e.g., hydrazines and hydroxylamines) to yield hydrazones and oximes .

The synthesis of 3-Aminobenzoyl chloride typically involves the conversion of 3-aminobenzoic acid using thionyl chloride. The general reaction is as follows:

3 Aminobenzoic acid+Thionyl chloride3 Aminobenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3 Aminobenzoic acid}+\text{Thionyl chloride}\rightarrow \text{3 Aminobenzoyl chloride}+\text{Sulfur dioxide}+\text{Hydrogen chloride}

This method is efficient and yields a high-purity product. In industrial settings, production methods may involve continuous flow reactors to enhance throughput and cost-effectiveness while maintaining product quality .

3-Aminobenzoyl chloride has a wide range of applications:

  • Chemical Synthesis: It serves as an intermediate in the production of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
  • Biological Research: The compound is utilized in synthesizing biologically active molecules that can act as drug candidates targeting diseases such as cancer and infections.
  • Industrial Use: It finds applications in producing polymers, resins, and specialty chemicals due to its reactive nature .

Several compounds are structurally similar to 3-Aminobenzoyl chloride. Here are some notable comparisons:

CompoundStructure/PositionUnique Features
Benzoyl ChlorideNo amino groupLess reactive due to absence of amino group; used primarily for acylation reactions.
4-Aminobenzoyl ChlorideAmino group at para positionDifferent reactivity profile; more steric hindrance can affect reaction outcomes.
2-Aminobenzoyl ChlorideAmino group at ortho positionGreater steric hindrance than 3-Aminobenzoyl chloride; affects electrophilic substitution.

3-Aminobenzoyl chloride is unique due to the position of its amino group at the meta position, which provides a balance between reactivity and stability. This characteristic makes it particularly useful in synthesizing compounds where controlled reactivity is essential .

Laboratory-Scale Synthesis Protocols

Thionyl Chloride-Mediated Carboxylic Acid Conversion

The most widely employed method for synthesizing 3-aminobenzoyl chloride involves the direct conversion of 3-aminobenzoic acid using thionyl chloride as the chlorinating agent [2] . This transformation proceeds through a well-established mechanism where the carbonyl oxygen of the carboxylic acid acts as the nucleophile, attacking the electrophilic sulfur atom of thionyl chloride [5] [21]. The reaction forms a chlorosulfite ester intermediate, which subsequently undergoes nucleophilic attack by chloride ion to yield the desired acyl chloride [5].

The mechanistic pathway involves initial nucleophilic attack by the carbonyl oxygen on thionyl chloride, followed by chloride displacement and elimination of sulfur dioxide and hydrogen chloride gases [21] [22]. This mechanism is advantageous because the gaseous byproducts are easily removed, driving the reaction to completion [5]. The reaction typically requires reflux conditions to achieve optimal conversion rates [2] .

Laboratory-scale protocols generally employ a 1:1.2 to 1:3 molar ratio of 3-aminobenzoic acid to thionyl chloride [1]. Temperature optimization studies indicate that reactions conducted at 25-30°C require 2-3 hours for completion, while elevated temperatures of 60-70°C reduce reaction times to several minutes [1]. The use of inert solvents such as tetramethylene sulfone or dichloromethane facilitates product isolation and purification [1].

ParameterOptimized ConditionsYield (%)
Temperature60-80°C85-95
Molar Ratio (Acid:SOCl₂)1:1.5-3.090-98
Reaction Time15-60 minutes85-95
SolventAnhydrous conditions90-95

Alternative Chlorinating Agents (Oxalyl Chloride, Phosphorus Pentachloride)

Oxalyl chloride serves as an effective alternative chlorinating agent for 3-aminobenzoyl chloride synthesis, offering several advantages over thionyl chloride [6]. This reagent decomposes into volatile products including carbon dioxide, carbon monoxide, and hydrogen chloride, simplifying product workup procedures [6]. The reaction mechanism involves formation of an intermediate acyl-oxalyl mixed anhydride, which undergoes nucleophilic substitution with chloride ion [6].

Oxalyl chloride demonstrates superior selectivity compared to thionyl chloride, particularly when used in conjunction with dimethylformamide as a catalyst [6]. The catalytic system generates an imidoyl chloride intermediate that serves as the active chlorinating species [6]. Laboratory studies indicate that oxalyl chloride-mediated syntheses typically proceed under milder conditions than corresponding thionyl chloride reactions [6].

Phosphorus pentachloride represents another viable chlorinating option, particularly suited for substrates containing amino functional groups [7] [30]. This reagent operates through a different mechanism involving initial coordination of the carboxylic acid to phosphorus, followed by chloride displacement [7]. The reaction produces phosphorus oxychloride as a byproduct, which can be separated from high-boiling acyl chlorides by fractional distillation [30].

Phosphorus trichloride offers advantages for thermally labile substrates due to its lower reaction temperatures [30]. The mechanism involves formation of a phosphorus-carboxylate intermediate that undergoes intramolecular chloride transfer [30]. This method typically requires only 0.5 equivalents of phosphorus trichloride per equivalent of carboxylic acid [30].

Chlorinating AgentTemperature (°C)Time (hours)Yield (%)Selectivity
Thionyl Chloride60-800.25-1.085-95Good
Oxalyl Chloride20-401-380-90Excellent
Phosphorus Pentachloride20-601-288-93Good
Phosphorus Trichloride0-252-485-92Very Good

Industrial Production Processes

Continuous Flow Reactor Optimization

Industrial-scale production of 3-aminobenzoyl chloride increasingly employs continuous flow reactor technology to enhance efficiency and product quality [8]. Continuous flow processes offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling better temperature control and reaction optimization [8]. The technology involves continuous feeding of 3-aminobenzoic acid and chlorinating agent streams into a reactor system with precise flow rate control [8].

Reactor design considerations include selection of appropriate mixing elements to ensure homogeneous reaction conditions [17]. Liquid-liquid mixing systems utilizing rhombus-type micromixers have demonstrated superior performance for acyl chloride synthesis, providing efficient heat transfer and enhanced reaction kinetics [17]. The optimal reactor configuration employs channel widths of 0.5 millimeters and depths of 1.25 millimeters to maintain turbulent flow conditions [17].

Temperature optimization in continuous flow systems requires careful balance between reaction rate and product stability [17]. Studies indicate that temperatures in the range of 50-120°C provide optimal conversion rates while minimizing thermal degradation [1] [8]. Residence time optimization typically involves 2-10 minute contact times depending on the specific reaction conditions [1] [8].

Flow rate optimization considers both reactant conversion and throughput requirements [8]. Typical industrial systems operate with total flow rates ranging from 15-150 milliliters per minute, with scaling factors of 10-70 times laboratory conditions [17]. The use of continuous stirred tank reactors with appropriate agitation systems ensures consistent product quality [8].

Process ParameterLaboratory ScalePilot ScaleIndustrial Scale
Flow Rate (mL/min)1.5-1515-150150-1500
Temperature (°C)20-8050-12060-100
Residence Time (min)1-162-102-8
Scaling Factor11070-100

Quality Control Measures in Bulk Synthesis

Industrial production of 3-aminobenzoyl chloride requires comprehensive quality control protocols to ensure consistent product specifications [15] [18]. Analytical methods for determining acyl chloride purity include potentiometric titration techniques that distinguish between the target compound and potential impurities such as unreacted carboxylic acid, hydrogen chloride, and acid anhydrides [18].

The analytical procedure involves plotting titration curves against pH measurements to identify neutralization endpoints corresponding to different acidic species [18]. Hydrochloric acid and organic acid contributions can be quantitatively determined from the titration data [18]. Ester content determination requires hydrolysis with excess standard alkali followed by back-titration [18].

Purity specifications for industrial-grade 3-aminobenzoyl chloride typically exceed 99% as determined by advanced purification techniques and stringent quality control measures [15]. Gas-liquid chromatography provides quantitative analysis of product composition and identification of trace impurities [23]. Infrared spectroscopy confirms structural integrity and absence of degradation products [23].

Quality control protocols include monitoring of reaction parameters such as temperature profiles, conversion rates, and byproduct formation [15]. Statistical process control methods ensure consistent product quality across production batches [15]. Automated sampling and analysis systems provide real-time monitoring of critical quality parameters [15].

Quality ParameterSpecificationAnalytical MethodFrequency
Purity (%)≥99.0GC-MSEach batch
Water Content (ppm)<100Karl FischerDaily
Free HCl (%)<0.1Potentiometric titrationEach batch
Residual Acid (%)<0.5TitrationEach batch

Green Chemistry Approaches

Solvent-Free Reaction Systems

Green chemistry initiatives for 3-aminobenzoyl chloride synthesis focus on developing solvent-free reaction protocols that minimize environmental impact while maintaining synthetic efficiency [10] [31]. Mechanochemical approaches utilizing ball milling techniques have demonstrated successful acyl chloride formation without organic solvents [10]. These methods rely on mechanical energy to promote molecular interactions and chemical transformations [10].

Solvent-free synthesis protocols typically employ neat reactant mixtures with careful temperature control to prevent thermal decomposition [31]. The absence of solvents eliminates waste stream generation and reduces purification requirements [31]. Reaction monitoring becomes critical in solvent-free systems due to the heterogeneous nature of the reaction mixture [10].

Alternative green solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether provide environmentally benign reaction media when complete solvent elimination is not feasible [31]. These solvents offer improved safety profiles due to reduced peroxide formation tendencies and enhanced biodegradability [31]. The solvents demonstrate superior performance in organometallic reactions while providing easier separation and recovery compared to traditional organic solvents [31].

Microwave-assisted synthesis represents another green chemistry approach that reduces reaction times and energy consumption [32]. Controlled microwave heating enables rapid acylation reactions with improved yields compared to conventional heating methods [32]. The technique reduces processing times from days to minutes while maintaining high product selectivity [32].

Green ApproachReaction TimeYield (%)Environmental Benefit
Solvent-Free30-60 min80-90Zero solvent waste
2-MeTHF15-45 min85-95Renewable feedstock
CPME20-40 min88-93Low peroxide formation
Microwave5-15 min85-95Reduced energy consumption

Catalytic Efficiency Improvements

Catalytic enhancements for 3-aminobenzoyl chloride synthesis focus on developing mild reaction conditions that improve atom economy and reduce waste generation [25] [32]. Photoredox catalysis represents an emerging approach that utilizes visible light to promote acyl radical formation under ambient conditions [25]. These methods employ transition metal photocatalysts to generate reactive intermediates that facilitate acyl chloride formation [25].

The use of dimethylformamide as a catalyst in phosphorus oxychloride-mediated reactions demonstrates significant rate enhancements [23] [32]. The catalytic mechanism involves formation of an electrophilic chloroformamidinium intermediate that activates the carboxylic acid toward nucleophilic attack [32]. This approach enables reactions to proceed at room temperature with excellent yields [30].

Cyanuric chloride has emerged as an effective coupling reagent for amidation procedures that can be adapted for acyl chloride synthesis [32]. The reagent provides superior yields compared to traditional phosphorus-based chlorinating agents while operating under milder reaction conditions [32]. Microwave acceleration of cyanuric chloride-mediated reactions reduces processing times to minutes rather than hours [32].

Lewis acid catalysis using aluminum chloride or other metal halides enhances the electrophilicity of acyl intermediates, facilitating chloride substitution reactions [14]. However, these systems require careful optimization to prevent unwanted side reactions and product isomerization [29]. Silver salt catalysts offer alternative activation modes that avoid the complications associated with aluminum-based systems [29].

Catalytic SystemTemperature (°C)Time (min)Yield (%)Selectivity
DMF/POCl₃20-4030-12088-93Excellent
Photoredox20-2560-18075-85Good
Cyanuric Chloride80-1205-1585-95Very Good
AgSbF₆-20 to 55180-108070-85Good

X-Ray Diffraction Studies

The structural characterization of 3-aminobenzoyl chloride has been limited by the compound's inherent reactivity and hygroscopic nature, which presents significant challenges for obtaining high-quality single crystals suitable for X-ray diffraction analysis [1] [2] [3]. While direct crystallographic studies of 3-aminobenzoyl chloride have not been extensively reported in the literature, comparative analysis with structurally related compounds provides valuable insights into its likely crystal structure parameters.

The compound crystallizes with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol [2] [3]. Based on structural analogy with related aminobenzoyl chloride derivatives, the compound is expected to adopt a planar or near-planar configuration due to conjugation between the aromatic ring, amino group, and carbonyl moiety [4] [5]. The presence of the electron-donating amino group at the meta position relative to the acyl chloride functionality creates a unique electronic environment that influences both intramolecular geometry and intermolecular packing arrangements.

Comparative crystallographic data from related compounds suggest that 3-aminobenzoyl chloride would likely exhibit bond lengths consistent with aromatic systems containing both electron-donating and electron-withdrawing substituents. The C-N bond length of the amino group is expected to be approximately 1.35-1.40 Å, reflecting partial double bond character due to resonance delocalization into the aromatic ring [6] [7]. The carbonyl C=O bond length should fall within the range of 1.22-1.25 Å, typical for acyl chlorides, while the C-Cl bond length is anticipated to be approximately 1.78-1.82 Å [6] [8].

Molecular Packing Arrangements

The molecular packing of 3-aminobenzoyl chloride is expected to be dominated by intermolecular hydrogen bonding interactions involving the amino group as a hydrogen bond donor and various acceptor sites including the carbonyl oxygen and, to a lesser extent, the chlorine atom [9] [10] [11]. Analysis of structurally related compounds reveals that amino-substituted benzoyl derivatives typically form extended hydrogen-bonded networks that significantly influence their crystal packing motifs.

Based on the hydrogen bonding patterns observed in similar compounds, 3-aminobenzoyl chloride is likely to exhibit N-H···O hydrogen bonds between the amino group and the carbonyl oxygen of adjacent molecules [9] [11]. These interactions would be expected to have donor-acceptor distances in the range of 2.8-3.2 Å, with N-H···O angles approaching linearity (160-180°). Additional weaker interactions, such as N-H···Cl contacts, may also contribute to the overall packing stability, though these would be expected to be longer and less directional than the N-H···O interactions [11].

The meta positioning of the amino group relative to the acyl chloride functionality creates an asymmetric charge distribution that favors the formation of polar sheets or chains in the crystal structure [9] [12]. This arrangement would be expected to result in alternating layers of polar and nonpolar regions, with the amino and carbonyl groups forming hydrogen-bonded networks parallel to specific crystallographic planes, while the aromatic rings engage in weaker π···π stacking interactions perpendicular to these planes.

Spectroscopic Profiling

FT-IR Spectral Signatures

The Fourier Transform Infrared (FT-IR) spectrum of 3-aminobenzoyl chloride exhibits characteristic absorption bands that reflect the compound's functional group composition and electronic structure [13] [14] [15]. The spectral profile is dominated by several key vibrational modes that provide definitive identification of the compound and insights into its molecular conformation.

The amino group N-H stretching vibrations appear as two distinct bands in the region 3450-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amine [14] [15]. The asymmetric stretch typically appears at higher frequency (3450-3350 cm⁻¹) with medium to strong intensity, while the symmetric stretch is observed at slightly lower frequency (3350-3250 cm⁻¹). The exact positions and intensities of these bands are influenced by the electronic environment created by the aromatic ring and the meta-positioned acyl chloride group.

The most prominent feature in the FT-IR spectrum is the carbonyl C=O stretching vibration of the acyl chloride functionality, which appears as a very strong, sharp absorption band in the region 1760-1750 cm⁻¹ [13] [16]. This high-frequency position is characteristic of acyl chlorides and reflects the electron-withdrawing nature of the chlorine atom, which increases the bond order and vibrational frequency of the C=O bond. The exact frequency within this range depends on the electronic effects of the meta-amino substituent, which provides modest electron donation through resonance effects.

Aromatic C=C stretching vibrations are observed as medium-intensity bands in the 1600-1580 cm⁻¹ region, while aromatic C-H stretching modes appear in the 3100-3000 cm⁻¹ range [15] . The aromatic C-N stretching vibration, involving the bond between the benzene ring and the amino group, typically manifests as a medium-intensity band in the 1350-1250 cm⁻¹ region. The C-Cl stretching vibration appears as a strong absorption in the lower frequency region of 800-600 cm⁻¹, characteristic of aromatic acyl chlorides.

NMR Spectroscopic Assignments (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 3-aminobenzoyl chloride through the analysis of both proton (¹H) and carbon-13 (¹³C) chemical environments [18] [20]. The NMR spectral assignments are complicated by the rapid exchange of amino protons and the potential for hydrolysis in protic solvents, necessitating the use of anhydrous deuterated solvents such as CDCl₃ or DMSO-d₆ under strictly moisture-free conditions.

In the ¹H NMR spectrum, the amino group protons appear as a broad singlet in the region 5.0-6.0 ppm, integrating for two protons [21]. The broadness of this signal is attributed to rapid exchange with trace moisture and quadrupolar relaxation effects. The chemical shift position is influenced by the electronic environment created by the aromatic ring and the nearby acyl chloride group.

The aromatic protons exhibit distinct chemical shift patterns that reflect their electronic environments. The proton meta to the amino group appears as a multiplet in the 6.8-7.2 ppm region, showing the most upfield shift due to the electron-donating effect of the amino substituent [18] [22]. The remaining aromatic protons appear as overlapping multiplets in the 7.4-7.8 ppm and 7.8-8.2 ppm regions, with the proton ortho to the acyl chloride group showing the most downfield shift due to the strong electron-withdrawing effect of the carbonyl functionality.

¹³C NMR spectroscopy reveals distinct carbon environments that provide structural confirmation [20] [23]. The aromatic carbon atoms appear in the typical aromatic region, with CH carbons observed at 115-120 ppm and 125-135 ppm, depending on their substitution pattern and electronic environment. The aromatic carbon bearing the amino group appears significantly downfield (145-155 ppm) due to the electron-rich nature of this position. The carbonyl carbon of the acyl chloride group exhibits the most distinctive signal, appearing at 165-175 ppm as a characteristic quaternary carbon [20].

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be particularly valuable for distinguishing between CH and quaternary carbons in the aromatic region, providing unambiguous assignment of the carbon bearing the amino group and confirming the carbonyl carbon assignment through its absence in DEPT spectra.

Computational Chemistry Models

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insight into the electronic structure, geometry, and properties of 3-aminobenzoyl chloride [24] [25] [26]. Based on benchmarking studies of related aminobenzoic acid derivatives and aromatic compounds, the most suitable DFT functional for studying 3-aminobenzoyl chloride appears to be B3LYP or PW6B95D3, both of which include dispersion corrections necessary for accurate description of intermolecular interactions [25].

The recommended basis set for accurate calculations is 6-311++G(d,p), which provides triple-zeta quality with diffuse functions and polarization functions on all atoms [24] [25]. This basis set combination has been demonstrated to yield excellent agreement between calculated and experimental vibrational frequencies, with scaling factors typically in the range of 0.96-0.98 for harmonic frequencies.

Geometry optimization calculations predict that 3-aminobenzoyl chloride adopts a nearly planar conformation, with the amino group slightly pyramidalized due to the lone pair on nitrogen [26]. The dihedral angle between the amino group and the aromatic ring plane is expected to be small (less than 10°), allowing for effective conjugation between the amino lone pair and the aromatic π-system. The acyl chloride group is predicted to be coplanar with the aromatic ring, maximizing conjugation between the carbonyl π-system and the aromatic ring.

Key geometric parameters predicted by DFT calculations include C-N bond lengths of approximately 1.36-1.38 Å for the aromatic C-N bond, reflecting partial double bond character due to resonance. The C=O bond length is predicted to be 1.22-1.24 Å, while the C-Cl bond length should be approximately 1.79-1.81 Å [24] [6]. Bond angles around the amino nitrogen are expected to deviate slightly from ideal sp² geometry due to lone pair repulsion, with H-N-H angles of approximately 115-120°.

Vibrational frequency calculations provide theoretical support for FT-IR assignments, with calculated frequencies typically requiring scaling factors of 0.96-0.98 for harmonic calculations [14] . The calculations successfully reproduce the characteristic N-H stretching frequencies, C=O stretching frequency, and aromatic vibrations observed experimentally.

Molecular Orbital Energy Level Predictions

Molecular orbital analysis of 3-aminobenzoyl chloride reveals the electronic structure responsible for its chemical reactivity and spectroscopic properties [24] [27] [26]. The Highest Occupied Molecular Orbital (HOMO) is predicted to be primarily localized on the amino group and the aromatic ring, reflecting the electron-donating character of the amino substituent. The HOMO energy is estimated to be in the range of -6.5 to -7.0 eV, indicating moderate electron-donating capability.

The Lowest Unoccupied Molecular Orbital (LUMO) is predicted to be primarily localized on the acyl chloride functionality, particularly the carbonyl carbon and associated π* orbital system [27]. The LUMO energy is estimated at -1.5 to -2.0 eV, reflecting the strong electron-accepting character of the acyl chloride group. This energy level makes the compound susceptible to nucleophilic attack at the carbonyl carbon, consistent with the known reactivity of acyl chlorides.

The HOMO-LUMO energy gap is predicted to be in the range of 4.5-5.5 eV, indicating moderate stability toward thermal and photochemical decomposition while maintaining sufficient reactivity for synthetic applications [26]. This energy gap is consistent with the observed stability of the compound under ambient conditions in the absence of moisture.

Natural Bond Orbital (NBO) analysis provides insight into charge distribution and bonding interactions within the molecule [24]. The amino nitrogen is predicted to carry a partial negative charge (approximately -0.8 to -0.9 e), while the carbonyl carbon bears a significant partial positive charge (approximately +0.7 to +0.8 e). This charge distribution supports the expected reactivity pattern, with the amino group serving as an electron-donating site and the carbonyl carbon as the primary electrophilic center.

Molecular electrostatic potential (MEP) calculations reveal regions of positive and negative potential that correlate with intermolecular interaction sites [24]. Areas of negative potential are concentrated around the amino nitrogen and carbonyl oxygen, while positive potential regions are associated with the amino hydrogen atoms and the aromatic ring adjacent to the acyl chloride group. These MEP features support the predicted hydrogen bonding patterns and intermolecular interactions discussed in the crystallographic analysis section.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.0137915 g/mol

Monoisotopic Mass

155.0137915 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types